n-(4-Methylbenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Description

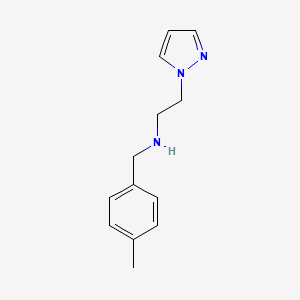

N-(4-Methylbenzyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a secondary amine featuring a 4-methylbenzyl group attached to a nitrogen atom and a 2-(1H-pyrazol-1-yl)ethyl side chain.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-pyrazol-1-ylethanamine |

InChI |

InChI=1S/C13H17N3/c1-12-3-5-13(6-4-12)11-14-8-10-16-9-2-7-15-16/h2-7,9,14H,8,10-11H2,1H3 |

InChI Key |

AUPMADLTIYQPEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCN2C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share key structural features with N-(4-Methylbenzyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, differing primarily in aromatic substituents or amine side chains:

| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Spectral Data (Selected) |

|---|---|---|---|---|---|---|

| N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine | Replaces ethylamine with thiazole ring | C₇H₈N₄S | 180.23 | 108–110 | 53.08 | IR: Not reported; NMR: Not reported |

| (1-Ethylpyrazol-4-yl)methylamine | Ethylpyrazole and isobutylamine | C₁₀H₁₉N₃ | 181.28 | Not reported | Not reported | IR: Not reported; NMR: Not reported |

| (1R)-1-(4-Fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]ethan-1-amine | Chiral center, 4-fluorophenyl group | C₁₃H₁₆FN₃ | 233.29 | Not reported | Not reported | HRMS (ESI): m/z 215 ([M+H]⁺) |

| 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine | Pyridin-3-ylmethyl group | C₁₁H₁₄N₄ | 202.26 | Not reported | Not reported | CAS: 1251334-65-2 |

Key Observations:

- Heterocyclic Moieties : Pyrazole rings are retained across analogs, contributing to hydrogen-bonding capabilities and metabolic stability .

- Stereochemistry : The chiral center in introduces stereochemical complexity absent in the target compound, which could influence pharmacological activity.

Physicochemical Properties

- Melting Points : The thiazole derivative exhibits a moderate mp (108–110°C), consistent with crystalline packing facilitated by hydrogen bonding. Data for the target compound is unavailable.

- Spectral Data : IR and NMR spectra for analogs (e.g., ) confirm characteristic peaks for C=N (1596 cm⁻¹) and NH (3190 cm⁻¹), which are critical for structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.